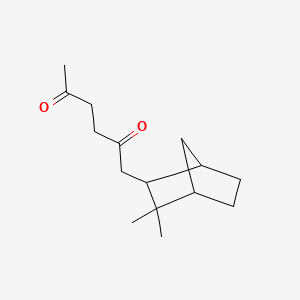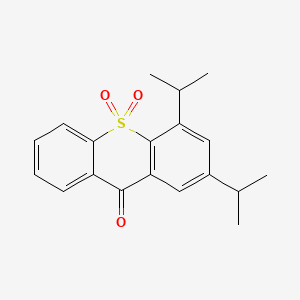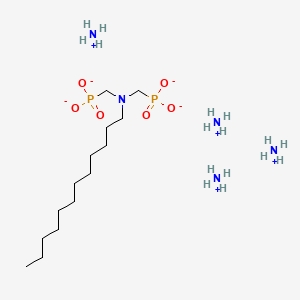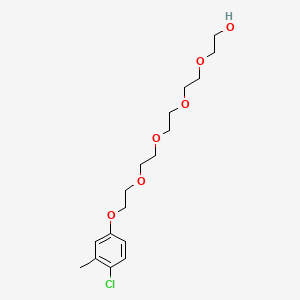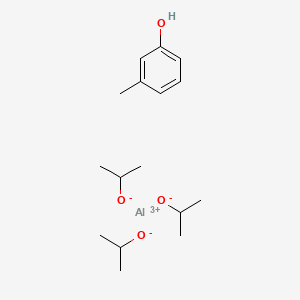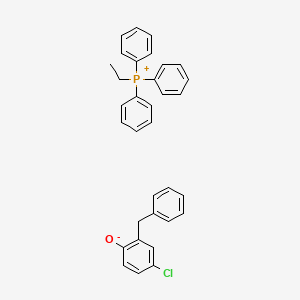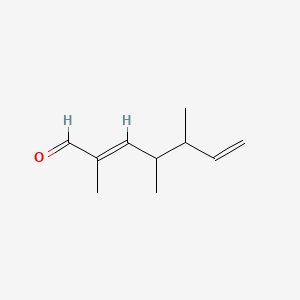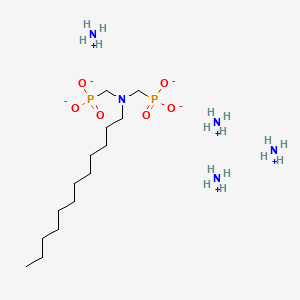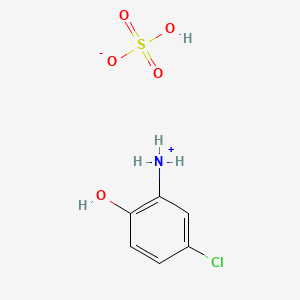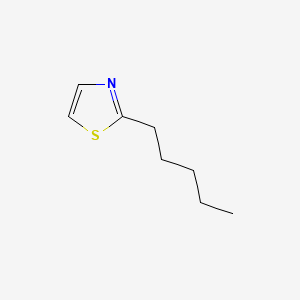
2-Pentylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentylthiazole is an organic compound with the molecular formula C8H13NS. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its distinctive odor, which is often described as earthy or nutty. It is commonly found in various food products, including cocoa and cocoa beans .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pentylthiazole can be synthesized through several methods. One common approach involves the reaction of α-bromo ketone with dithiocarbamate in the presence of water. The reactants are refluxed without a catalyst for about 20 hours, yielding substituted thiazoles in good yields .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Pentylthiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiazolidines.
Scientific Research Applications
2-Pentylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor.
Mechanism of Action
The mechanism of action of 2-Pentylthiazole involves its interaction with various molecular targets and pathways. The thiazole ring can participate in weak interactions with receptors and enzymes in biological systems, leading to various pharmacological effects . For example, it can inhibit the activity of certain enzymes, thereby exerting antimicrobial or anticancer effects.
Comparison with Similar Compounds
- 2-Amylthiazole
- 2-n-Amylthiazole
- 2-Pentyl-1,3-thiazole
Comparison: 2-Pentylthiazole is unique due to its specific molecular structure and the presence of a pentyl group attached to the thiazole ring. This structural feature contributes to its distinctive odor and potential biological activities. Compared to other thiazole derivatives, this compound may exhibit different reactivity and pharmacological properties due to the influence of the pentyl group.
Properties
CAS No. |
37645-62-8 |
|---|---|
Molecular Formula |
C8H13NS |
Molecular Weight |
155.26 g/mol |
IUPAC Name |
2-pentyl-1,3-thiazole |
InChI |
InChI=1S/C8H13NS/c1-2-3-4-5-8-9-6-7-10-8/h6-7H,2-5H2,1H3 |
InChI Key |
QFYWDJHDOCZKRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC=CS1 |
density |
0.991-0.998 (20°) |
physical_description |
Clear colourless to yellow liquid; Roasted aroma with cocoa notes |
solubility |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


